3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride
CAS No.: 1220034-78-5
Cat. No.: VC2835710
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220034-78-5 |
|---|---|
| Molecular Formula | C16H26ClNO2 |
| Molecular Weight | 299.83 g/mol |
| IUPAC Name | 3-[(2-methoxy-4-propylphenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h7-8,10,14,17H,3-6,9,11-12H2,1-2H3;1H |
| Standard InChI Key | DLXBTKMLDCJUNJ-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)OCC2CCCNC2)OC.Cl |
| Canonical SMILES | CCCC1=CC(=C(C=C1)OCC2CCCNC2)OC.Cl |
Introduction
3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS number 1220034-78-5. It is a derivative of piperidine, which is a heterocyclic amine. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Applications and Uses
While specific applications of 3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride are not extensively documented in public sources, compounds with similar structures are often used in pharmaceutical research, particularly for their potential in treating neurological disorders. The compound's properties make it a candidate for further investigation in drug development.
Safety and Handling
-
Handling Precautions: Should be handled with care, using appropriate protective equipment to avoid skin and eye irritation.
Research Findings and Future Directions
Research on 3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride is limited, and most available information pertains to its chemical properties and availability from suppliers. Future studies could explore its pharmacological potential, particularly in areas where piperidine derivatives have shown promise, such as neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume